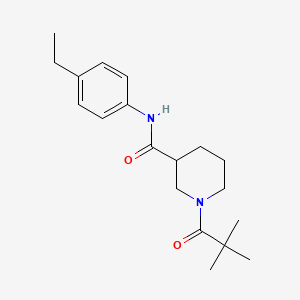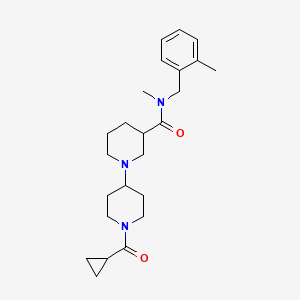![molecular formula C23H24N2O2 B5425992 2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5425992.png)
2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine, also known as FPPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. FPPP belongs to the class of piperidine derivatives and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research applications.
作用機序
The mechanism of action of 2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor and the dopamine transporter. This compound has been found to increase the release of dopamine in the brain, which may contribute to its potential as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to have analgesic properties, which may be due to its interaction with the sigma-1 receptor. This compound has also been found to have antidepressant-like effects, which may be due to its interaction with the dopamine transporter. Additionally, this compound has been found to have anxiolytic properties, which may be due to its interaction with the sigma-1 receptor.
実験室実験の利点と制限
2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied and its properties are well understood. However, this compound has some limitations as well. It is a potent compound and requires careful handling. Its use in animal models may require ethical considerations due to its potential effects on the dopamine system.
将来の方向性
There are several future directions for research on 2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine. One area of interest is its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and pain. Another area of interest is its potential as a tool for studying the sigma-1 receptor and the dopamine transporter. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
The synthesis of 2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine involves the reaction of 4-(2-phenylethyl)piperidine with 2-acetylpyridine in the presence of a catalyst such as palladium on carbon. The resulting compound is then treated with furfural to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine has been widely used in scientific research due to its potential as a ligand for various receptors in the brain. It has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. This compound has also been shown to have affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
特性
IUPAC Name |
[6-(furan-3-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(20-8-9-22(24-16-20)21-12-15-27-17-21)25-13-10-19(11-14-25)7-6-18-4-2-1-3-5-18/h1-5,8-9,12,15-17,19H,6-7,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMBCHUSTZJDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-(acetylamino)-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5425914.png)
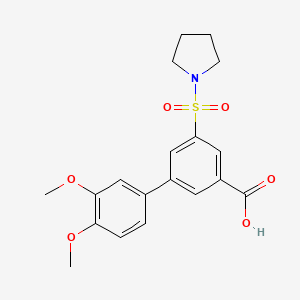
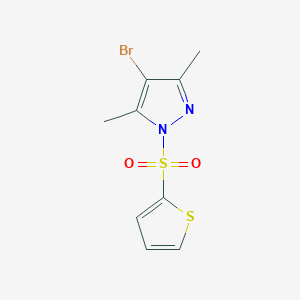
![N-[2-(4-morpholinyl)ethyl]-2-(propylthio)benzamide](/img/structure/B5425941.png)
![2-chloro-4-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenol](/img/structure/B5425944.png)
![4-(4-chlorobenzoyl)-1-[3-(diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5425950.png)
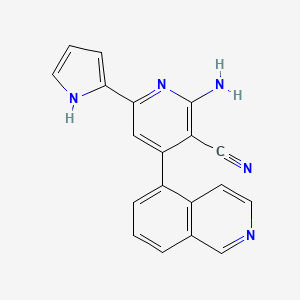
![1-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5425965.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5425975.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5425979.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5425985.png)
